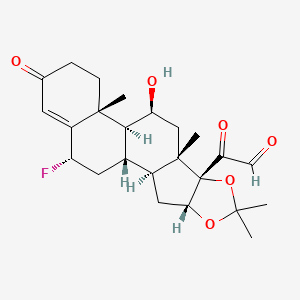
Naxagolide-O-methyl Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naxagolide-O-methyl Hydrochloride is a chemical compound known for its role as an intermediate in the synthesis of Naxagolide Hydrochloride, a dopamine D2-receptor agonist used in the treatment of extrapyramidal disorders, including Parkinson’s disease . This compound is significant in the field of neurology and pharmacology due to its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naxagolide-O-methyl Hydrochloride involves several steps, starting from the appropriate precursorsThe reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as hydrochloric acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pressure, and reaction time to optimize the production efficiency and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Naxagolide-O-methyl Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used.
Common Reagents and Conditions
The reactions involving this compound typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield Naxagolide derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound .
Scientific Research Applications
Naxagolide-O-methyl Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its effects on biological systems, particularly in the context of neurotransmitter regulation and receptor binding.
Medicine: this compound is crucial in the development of drugs for treating neurological disorders, especially Parkinson’s disease.
Mechanism of Action
The mechanism of action of Naxagolide-O-methyl Hydrochloride involves its interaction with dopamine D2 receptors. As a dopamine agonist, it mimics the action of dopamine by binding to these receptors and activating them. This activation leads to a cascade of intracellular events that result in the modulation of neurotransmitter release and neuronal activity. The compound’s effects are mediated through the dopaminergic pathways in the brain, which are crucial for motor control and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
Naxagolide Hydrochloride: The parent compound, also a dopamine D2-receptor agonist, used in the treatment of Parkinson’s disease.
Pramipexole: Another dopamine agonist used for similar therapeutic purposes.
Uniqueness
Naxagolide-O-methyl Hydrochloride is unique due to its specific role as an intermediate in the synthesis of Naxagolide Hydrochloride. Its chemical structure allows for targeted modifications that can enhance its pharmacological properties, making it a valuable compound in drug development and research .
Properties
Molecular Formula |
C16H24ClNO2 |
|---|---|
Molecular Weight |
297.82 g/mol |
IUPAC Name |
(4aR,10bR)-9-methoxy-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazine;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-8-17-9-10-19-16-14-11-13(18-2)6-4-12(14)5-7-15(16)17;/h4,6,11,15-16H,3,5,7-10H2,1-2H3;1H/t15-,16-;/m1./s1 |
InChI Key |
KGOJXBIHHNCIDX-QNBGGDODSA-N |
Isomeric SMILES |
CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)OC.Cl |
Canonical SMILES |
CCCN1CCOC2C1CCC3=C2C=C(C=C3)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride](/img/structure/B13412475.png)
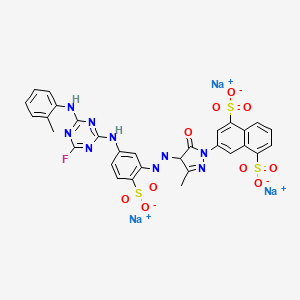
![Ethyl 3-[[(2,2-dimethyl-1,3-dihydroinden-5-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate](/img/structure/B13412478.png)
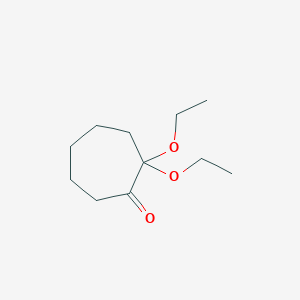
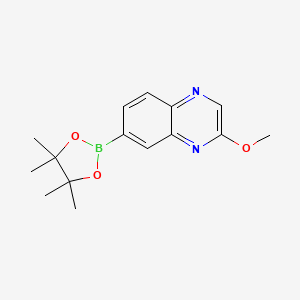
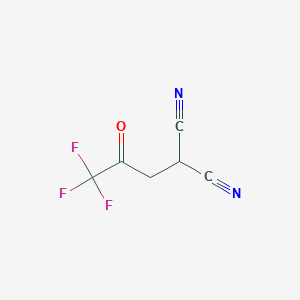

![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-(1-hydroxyethyl)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13412499.png)
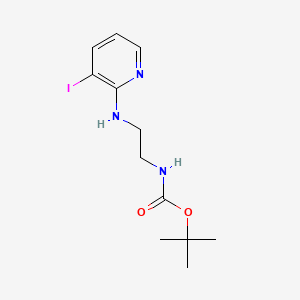
![8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13412509.png)
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B13412517.png)
![2-Methoxy-4-[(4-methyl-3-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]-phenol](/img/structure/B13412526.png)
